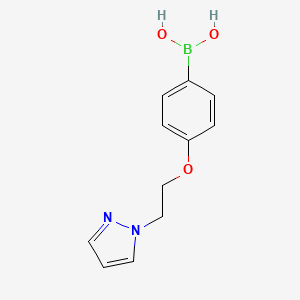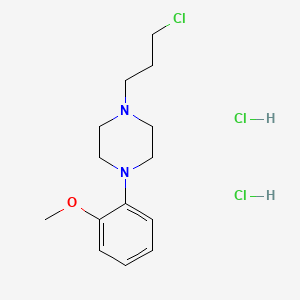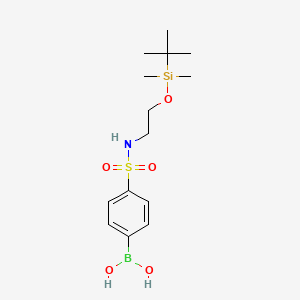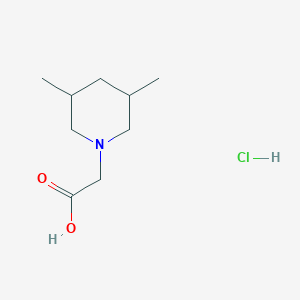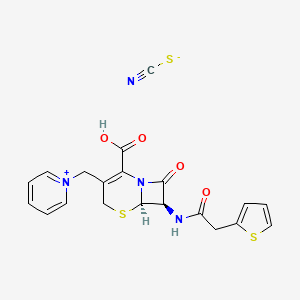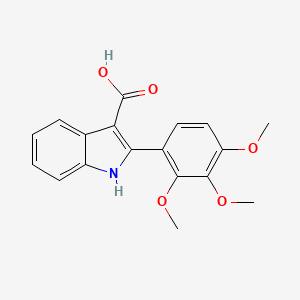
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid
Descripción general
Descripción
The compound “2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common method used in the formation of carbon-carbon bonds, which could potentially be involved in the chemical reactions of this compound . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
Synthesis and Biological Activity : Compounds like 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid and its derivatives have been synthesized and evaluated for biological activities. For example, indole carboxylic acids and esters, including 1-phenylalkylindole-3-carboxylic acids and indole-1-acetic acids/esters, have been prepared and tested for anti-inflammatory activities, showing significant results in models like the rat paw edema test (Andreani et al., 1991).
Neuroprotective and Anticonvulsive Properties
NMDA Receptor Antagonist : Indole-2-carboxylic acid has shown properties as an antagonist of the glycine site within the NMDA receptor complex. It has been observed to enhance the protective activity of certain antiepileptic drugs, although its therapeutic use might be limited due to pronounced adverse effects (Kaminski et al., 1998).
Glycine Binding Site Antagonists
Development of Glycine Binding Site Antagonists : Indole-2-carboxylates with certain chains at the C-3 position of the indole nucleus have been synthesized and evaluated for their affinity and potency. These compounds have been found to be potent antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor, displaying nanomolar affinity and high selectivity (Di Fabio et al., 1997).
Indole Synthesis
Indole Synthesis Methods : The indole structure has been a point of interest in organic chemistry due to its presence in various bioactive compounds. A review of indole synthesis methods classifies the approaches based on the bond formation in the indole ring, highlighting the variety of strategies utilized in creating this important heterocycle (Taber & Tirunahari, 2011).
Anticancer Potential
Indole Derivatives as Anticancer Agents : Certain indole-3-carbinol analogs like NSC-743380 have been explored for their anticancer potential. These compounds have undergone studies to understand their metabolic pathways, toxicity, and potential as therapeutic agents in cancer treatment (Eldridge et al., 2014).
Propiedades
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(20)21)10-6-4-5-7-12(10)19-15/h4-9,19H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIQDPCJMFTBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



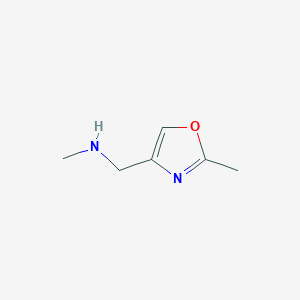
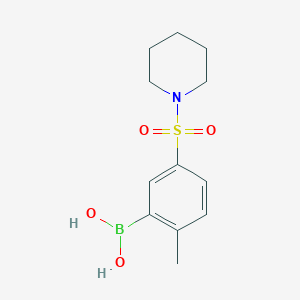
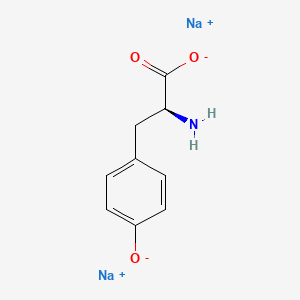
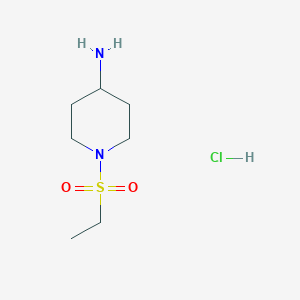
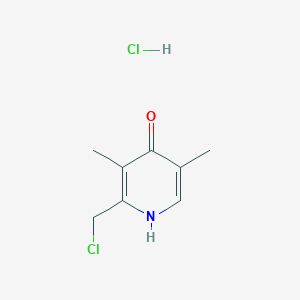
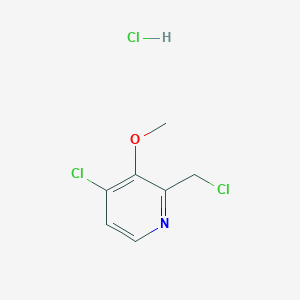
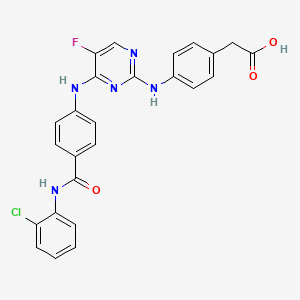
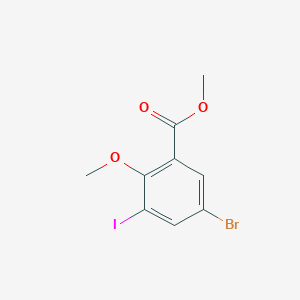
![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)
